S-Methyl-dihydro-zip-SO
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Overview
Description
S-Methyl-dihydro-zip-SO is a compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. It is a derivative of S-Methyl-dihydro-ziprasidone, which is known for its biological activities. This compound is particularly noted for its role in metabolic studies and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Methyl-dihydro-zip-SO typically involves the oxidation of S-Methyl-dihydro-ziprasidone. One common method includes the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to achieve the sulfoxide form . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade oxidizing agents and solvents, with stringent control over reaction parameters to ensure consistency and purity of the final product. The scalability of the process is achieved through continuous flow reactors and automated systems that monitor and adjust reaction conditions in real-time.
Chemical Reactions Analysis
Types of Reactions
S-Methyl-dihydro-zip-SO undergoes various chemical reactions, including:
Oxidation: Conversion to sulfone derivatives using strong oxidizing agents.
Reduction: Reduction back to S-Methyl-dihydro-ziprasidone using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions at the sulfoxide group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, methanol.
Major Products Formed
Sulfone Derivatives: Formed through further oxidation.
Reduced Forms: S-Methyl-dihydro-ziprasidone, achieved through reduction reactions.
Scientific Research Applications
S-Methyl-dihydro-zip-SO has a wide range of applications in scientific research:
Chemistry: Used as a model compound in oxidation-reduction studies and as a precursor for synthesizing other derivatives.
Biology: Studied for its metabolic pathways and interactions with biological systems.
Medicine: Investigated for its potential therapeutic effects, particularly in neuropharmacology.
Industry: Utilized in the development of new pharmaceuticals and as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of S-Methyl-dihydro-zip-SO involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of neurotransmitter systems, particularly serotonin and dopamine receptors. The compound’s sulfoxide group plays a crucial role in its binding affinity and selectivity towards these receptors, influencing its pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
S-Methyl-dihydro-ziprasidone: The parent compound, known for its antipsychotic properties.
ZIP Sulfoxide: Another sulfoxide derivative with similar chemical properties.
N-Dealkyl ZIP Sulfone: A related compound formed through metabolic pathways.
Uniqueness
S-Methyl-dihydro-zip-SO stands out due to its specific sulfoxide group, which imparts unique chemical reactivity and biological activity. Its ability to undergo selective oxidation and reduction reactions makes it a valuable compound for various applications in research and industry.
Conclusion
This compound is a compound of significant interest due to its unique chemical properties and potential applications in various scientific fields. Its synthesis, chemical reactivity, and biological activities make it a valuable subject of study, with promising implications for future research and development.
Properties
CAS No. |
194280-90-5 |
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Molecular Formula |
C22H25ClN4O2S |
Molecular Weight |
445.0 g/mol |
IUPAC Name |
6-chloro-5-[2-[4-(2-methylsulfinylbenzenecarboximidoyl)piperazin-1-yl]ethyl]-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C22H25ClN4O2S/c1-30(29)20-5-3-2-4-17(20)22(24)27-10-8-26(9-11-27)7-6-15-12-16-13-21(28)25-19(16)14-18(15)23/h2-5,12,14,24H,6-11,13H2,1H3,(H,25,28) |
InChI Key |
HPOSSXUVDXJKJW-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)C1=CC=CC=C1C(=N)N2CCN(CC2)CCC3=C(C=C4C(=C3)CC(=O)N4)Cl |
Origin of Product |
United States |
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